N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide
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Overview
Description
. It is part of the thiazepane family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide typically involves the formation of the thiazepane ring followed by sulfonylation and acetamide formation. The process begins with the preparation of the thiazepane ring, which can be achieved through a cyclization reaction involving a suitable precursor. The phenyl group is then introduced via a substitution reaction. The sulfonylation step involves the reaction of the thiazepane derivative with a sulfonyl chloride under basic conditions. Finally, the acetamide group is introduced through an acylation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The phenyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.
Medicine: It is being investigated for its potential therapeutic applications, including as an analgesic and anti-cancer agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The thiazepane ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of bacterial growth, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide
Uniqueness
N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is unique due to its specific combination of the thiazepane ring and sulfonyl phenyl acetamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-15(22)20-17-7-9-18(10-8-17)26(23,24)21-12-11-19(25-14-13-21)16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSJLVKURAUUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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